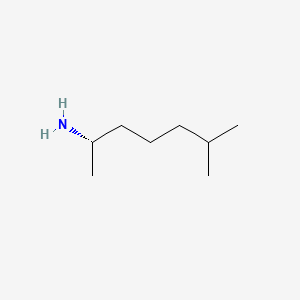

(S)-1,5-Dimethylhexylamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-6-methylheptan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNIVIMYXGGFTAK-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCC(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CCCC(C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H19N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

129.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70419-10-2 | |

| Record name | (+)-1,5-Dimethylhexylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70419-10-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Octodrine, (S)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070419102 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-1,5-dimethylhexylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.067.795 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | OCTODRINE, (S)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WC7H88R84F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Strategies for S 1,5 Dimethylhexylamine

Enantioselective Chemical Synthesis Methodologies

The creation of a single enantiomer, such as (S)-1,5-Dimethylhexylamine, necessitates the use of enantioselective synthesis. These methods employ chiral catalysts or auxiliaries to guide the reaction towards the desired stereoisomer, bypassing the need for classical resolution of a racemic mixture. wiley.com

Asymmetric Reductive Amination Approaches

Asymmetric reductive amination is one of the most direct and efficient strategies for producing chiral amines from prochiral ketones. nih.gov This transformation can be approached in a single step or via the isolation of an intermediate imine. The synthesis of 1,5-dimethylhexylamine typically starts from the ketone precursor, 6-methyl-2-heptanone. chemicalbook.com

Catalytic Hydrogenation of Ketone Precursors

The direct reductive amination of a ketone involves the reaction of the ketone (6-methyl-2-heptanone) with an ammonia (B1221849) source in the presence of a chiral catalyst and a reducing agent, typically hydrogen gas. The process involves the in-situ formation of an enamine or imine intermediate, which is then hydrogenated stereoselectively. Transition metal catalysts, particularly those based on iridium and ruthenium, have proven effective for this transformation. nih.gov The development of highly active catalysts is crucial, as the direct amination of ketones is often challenging.

Stereoselective Reductions of Imine Intermediates

A more common and often more controllable approach involves a two-step sequence: the formation of a prochiral imine from 6-methyl-2-heptanone, followed by its asymmetric hydrogenation. The asymmetric hydrogenation of prochiral imines is a powerful and atom-economical method for accessing α-chiral amines. acs.org However, the asymmetric hydrogenation of dialkyl imines—the class of substrate required for 1,5-dimethylhexylamine—is particularly difficult. The challenge lies in the catalyst's ability to differentiate between the two sterically and electronically similar alkyl groups attached to the C=N bond. chinesechemsoc.org

Recent breakthroughs have utilized chiral iridium catalysts containing precisely tailored ligands to create a crowded chiral pocket that can effectively distinguish between two different alkyl groups. chinesechemsoc.org For instance, a chiral iridium catalyst with a spiro phosphine-amine-phosphine ligand has been developed that demonstrates high efficiency and enantioselectivity in the hydrogenation of various dialkyl imines. chinesechemsoc.org While data for the specific imine leading to 1,5-dimethylhexylamine is not detailed, the results for structurally similar dialkyl imines highlight the viability of this strategy. Increasing the steric hindrance of one alkyl group can lead to a significant increase in enantioselectivity. chinesechemsoc.org

| Substrate (Imine) | Product (Amine) | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| Ethyl methyl imine | 2-Aminobutane | 85 | 81 |

| Isopropyl methyl imine | 3-Methyl-2-aminobutane | 80 | 98 |

| n-Propyl methyl imine | 2-Aminopentane | 82 | 85 |

| n-Butyl methyl imine | 2-Aminohexane | 83 | 88 |

Chiral Catalyst Development in Amine Synthesis

The success of enantioselective amine synthesis is intrinsically linked to the development of sophisticated chiral catalysts. nih.gov The catalyst, typically a transition metal complex, features a chiral ligand that creates a stereochemically defined environment, forcing the reaction to proceed along a pathway that favors one enantiomer over the other.

Transition-Metal Catalysis for Aliphatic Amine Synthesis

Transition-metal catalysis is a dominant method for the synthesis of chiral amines due to its high efficiency, selectivity, and broad applicability. acs.org Metals such as iridium, rhodium, and ruthenium are frequently employed for the asymmetric hydrogenation of imines and related substrates. nih.govthieme-connect.de The performance of these metal catalysts is heavily dependent on the chiral ligand used. A plethora of chiral phosphorus ligands, including P-stereogenic phosphines and phosphino-oxazolines, have been developed to achieve high enantioselectivities. acs.org Additionally, chiral phosphine-free metal catalysts bearing N-heterocyclic carbene or N,N-based ligands have demonstrated outstanding catalytic activity. nih.govacs.org For the challenging class of dialkyl imines, specialized ligands like spiro phosphine-amine-phosphine have been engineered to create a highly constrained and effective chiral pocket around the metal center. chinesechemsoc.org

Hydroamination and Hydroaminoalkylation Reactions

Beyond reductive amination, other advanced, atom-economical strategies for amine synthesis include hydroamination and hydroaminoalkylation.

Hydroamination involves the direct addition of an amine's N-H bond across an unactivated alkene. acs.org This represents an ideal route for synthesizing secondary and tertiary amines with 100% atom economy. Palladium and iridium-based catalysts have been developed for this transformation, achieving high yields and enantioselectivities, particularly for the hydroamination of bicyclic alkenes with anilines. acs.org

Hydroaminoalkylation is an alternative strategy that circumvents the thermodynamic challenges of hydroamination. scg.ch This reaction activates a C-H bond alpha to the amine nitrogen and adds it across an alkene, forming a C-C bond instead of a C-N bond. capes.gov.br This method allows for the direct addition of various amines to both terminal and internal unactivated alkenes, providing a versatile route to complex substituted amines. scg.ch Early transition metal complexes, particularly those with N,O-chelating ureate ligands, have shown unique reactivity for this transformation. scg.ch

These methods represent the cutting edge of catalytic amine synthesis, offering novel and sustainable pathways to valuable nitrogen-containing compounds.

Classical Synthetic Routes with Chiral Induction Considerations

Classical methods for amine synthesis can be adapted to produce specific enantiomers through various strategies for chiral induction, including the use of chiral starting materials, auxiliaries, or resolving agents.

The most direct route to 1,5-dimethylhexylamine is the reductive amination of 6-methyl-2-heptanone. mdpi.comgoogle.com This two-step, one-pot reaction involves the condensation of the ketone with an amine source, typically ammonia to form a primary amine, creating an imine intermediate. The subsequent in-situ reduction of the imine yields the final amine. mit.eduacs.orgnih.gov

To achieve the desired (S)-enantiomer, chiral induction is necessary. This can be accomplished through several methods:

Chiral Auxiliaries: A chiral amine can be used as the aminating agent to form a diastereomeric imine or enamine, which is then reduced. Subsequent removal of the chiral auxiliary yields the enantiomerically enriched target amine.

Asymmetric Hydrogenation: The imine intermediate can be reduced using a chiral catalyst, such as a transition metal complex with a chiral ligand, under hydrogenation conditions.

Enzymatic Reductive Amination: As mentioned in the organocatalysis section, enzymes like imine reductases (IREDs) or amine dehydrogenases can catalyze the asymmetric reduction of the imine intermediate with high enantioselectivity. nih.govbeilstein-journals.org

Table 2: Reagents for Reductive Amination

| Carbonyl Compound | Amine Source | Reducing Agent | Catalyst (for asymmetric variants) |

| 6-Methyl-2-heptanone | Ammonia | H₂, NaBH₃CN, NaBH(OAc)₃ | Chiral Phosphine-Metal Complex, IRED |

This table presents common reagents used in reductive amination reactions. mit.edumdpi.comgoogle.com

This method likely involves a classical resolution strategy. The racemic 1,5-dimethylhexylamine is reacted with a chiral resolving agent, in this case, a derivative of succinic anhydride (B1165640), to form a pair of diastereomeric salts. The general principle involves the reaction of succinic anhydride with the amine to form a succinamic acid. mdpi.combeilstein-archives.orgresearchgate.net

The diastereomeric succinamic acid derivatives, having different physical properties such as solubility, can then be separated by fractional crystallization. After separation, the desired diastereomer is treated with a base to liberate the enantiomerically pure this compound. While effective, this method is often less efficient than asymmetric synthesis as it involves the separation of a racemic mixture, with a theoretical maximum yield of 50% for the desired enantiomer unless the unwanted enantiomer can be racemized and recycled.

The Curtius rearrangement is a versatile method for converting carboxylic acids into primary amines with the loss of one carbon atom. wikipedia.orgorganic-chemistry.org A key advantage of the Curtius rearrangement is that it proceeds with retention of the stereochemical configuration at the migrating group, making it an excellent choice for the synthesis of chiral amines from chiral carboxylic acids. google.comnih.govscispace.com

To synthesize this compound via this route, a suitable chiral carboxylic acid precursor, such as (S)-2,6-dimethylheptanoic acid, would be required. This carboxylic acid can be synthesized from a ketone intermediate like 6-methyl-2-heptanone through various established methods. The carboxylic acid is then converted to an acyl azide (B81097), which upon heating, rearranges to an isocyanate. The isocyanate is subsequently hydrolyzed to yield the target this compound. wikipedia.orgorganic-chemistry.org

Table 3: Key Steps of the Curtius Rearrangement

| Step | Reactant | Reagent(s) | Intermediate/Product |

| 1 | (S)-2,6-Dimethylheptanoic acid | Diphenylphosphoryl azide (DPPA) or Sodium azide/acid chloride | Acyl azide |

| 2 | Acyl azide | Heat (thermal rearrangement) | Isocyanate |

| 3 | Isocyanate | Water/Acid | This compound |

This table outlines the general transformation in a Curtius rearrangement for amine synthesis. wikipedia.orgorganic-chemistry.org

This synthetic strategy involves the transformation of a suitable fatty acid into the target amine. For this compound, a potential starting material could be a chiral fatty acid like (S)-3,7-dimethyloctanoic acid. The synthesis would proceed through the following general steps:

Reduction of the Carboxylic Acid: The chiral fatty acid is first reduced to the corresponding primary alcohol, (S)-3,7-dimethyloctan-1-ol. This reduction can be achieved using strong reducing agents like lithium aluminum hydride (LiAlH₄) or by converting the carboxylic acid to an ester followed by reduction. acs.org

Conversion of the Alcohol to a Leaving Group: The hydroxyl group of the alcohol is a poor leaving group and must be converted into a better one, such as a tosylate or mesylate, by reacting the alcohol with tosyl chloride or mesyl chloride in the presence of a base.

Nucleophilic Substitution: The resulting tosylate or mesylate is then subjected to a nucleophilic substitution reaction with an amine source, such as ammonia or an azide. If an azide is used, the resulting alkyl azide is subsequently reduced to the primary amine. This Sₙ2 reaction proceeds with an inversion of configuration, so the stereochemistry of the starting fatty acid must be chosen accordingly to yield the desired (S)-amine.

This multi-step approach provides a viable route from readily available chiral building blocks to the target amine, with the stereochemical outcome controlled by the choice of starting material and the reaction sequence.

Biocatalytic and Enzymatic Approaches to Chiral Amine Production

Biocatalytic methods utilize enzymes to perform chemical transformations, offering significant advantages for the synthesis of chiral amines. These enzymatic routes are renowned for their high efficiency and exceptional selectivity under mild, sustainable conditions, presenting a greener alternative to conventional chemical synthesis. nih.govtandfonline.com Enzymes such as transaminases, amine dehydrogenases, and oxidases are central to these biocatalytic strategies. nih.gov The inherent ability of these enzymes to distinguish between stereoisomers allows for the production of optically pure amines with high yields and enantiomeric excess. nih.govoup.com This approach not only simplifies the synthetic process but also reduces the generation of waste, aligning with the principles of green chemistry. oup.com

Enzyme Engineering for Enhanced Catalytic Performance

While naturally occurring enzymes offer a promising starting point, their native properties are often not optimal for industrial-scale synthesis of specific, non-natural compounds like this compound. Practical applications can be limited by factors such as enzyme instability and a narrow substrate scope. frontiersin.org To overcome these limitations, protein engineering has become an indispensable tool for tailoring enzyme properties to meet specific industrial demands. nih.govtandfonline.comfrontiersin.org Key strategies in enzyme engineering include directed evolution, enzyme immobilization, and computational redesign, all aimed at enhancing catalytic performance, stability, and substrate specificity. nih.govtandfonline.com

Directed evolution is a powerful technique that mimics natural selection in a laboratory setting to develop enzymes with desired properties. This strategy involves generating a large library of enzyme variants through random mutagenesis and then screening them for improved catalytic activity, stability, or specificity towards a target substrate. frontiersin.orgsci-hub.se

The process has been successfully applied to various enzyme classes, including transaminases. For instance, an (R)-selective amine transaminase (ATA) from Arthrobacter sp. underwent 11 rounds of directed evolution. The resulting variant contained 27 mutations and demonstrated significantly improved performance under challenging industrial conditions, such as higher temperatures and the presence of co-solvents. frontiersin.org In another example, six rounds of directed evolution on a transaminase from Vibrio fluvialis led to a variant with a more than 400-fold increase in specific activity for the synthesis of a key chiral amine intermediate for the drug Apremilast. sci-hub.seresearchgate.net These examples underscore the potential of directed evolution to create robust biocatalysts suitable for the synthesis of complex chiral amines from inexpensive starting materials. acs.org

Enzyme immobilization is a critical technique for improving the operational stability and reusability of biocatalysts, which is essential for cost-effective industrial applications. nih.govnumberanalytics.com This process involves confining or attaching enzymes to a solid support material, which facilitates their separation from the reaction mixture and allows for their repeated use. numberanalytics.comnumberanalytics.com Immobilization can also protect the enzyme from harsh environmental conditions like extreme pH or temperature, thereby enhancing its stability. numberanalytics.comnumberanalytics.com

Several methods have been developed for enzyme immobilization, each with distinct advantages. numberanalytics.comnih.gov The choice of method depends on the specific enzyme, the support material, and the intended application. numberanalytics.com The principal techniques are summarized in the table below.

| Immobilization Method | Description | Advantages | Limitations |

| Adsorption | The enzyme is physically bound to the surface of an insoluble carrier (e.g., polymers, glass) through weak interactions like van der Waals forces or hydrogen bonds. nih.govnih.gov | Simple, low cost, generally preserves high enzyme activity. nih.gov | Weak binding can lead to enzyme leaching due to changes in pH, temperature, or ionic strength. nih.gov |

| Covalent Binding | Strong, stable bonds are formed between functional groups on the enzyme's surface and the support matrix. nih.govnih.gov | Strong binding prevents enzyme leaching, leading to high stability. | Can sometimes lead to a loss of catalytic activity if the active site is involved in binding. |

| Entrapment | The enzyme is physically confined within the porous network of a polymer matrix or gel (e.g., alginate, polyacrylamide). numberanalytics.comnih.gov | Protects the enzyme from the external environment; generally applicable. | Mass transfer limitations for the substrate and product can reduce reaction rates. |

| Cross-Linking | Enzymes are linked to each other using bifunctional or multifunctional reagents (e.g., glutaraldehyde), forming large, insoluble aggregates. nih.gov | High enzyme loading and stability. | Can cause significant conformational changes, potentially leading to reduced activity. |

Computational redesign of biocatalysts has emerged as a rapid and efficient strategy for expanding the substrate scope and enhancing the activity of enzymes. acs.orgnih.gov This rational design approach uses computational modeling to predict mutations that will improve an enzyme's function. For enzymes like ω-transaminases, which are often limited by steric hindrance in their active sites, computational methods can be used to redesign the binding pocket to accommodate larger, non-natural substrates. acs.orgnih.govnih.gov

A notable example is the computational redesign of an (S)-selective ω-transaminase from Pseudomonas jessenii (PjTA-R6) to enable the synthesis of bulky amines. acs.orgnih.gov Although the wild-type enzyme showed no activity for several bulky target amines, computational design was used to create small libraries of variants. nih.gov The results were highly successful, with 38 out of 40 designed variants showing the desired activity and producing the target amines with excellent enantioselectivity (>99% ee). nih.gov Specific mutations, such as W58G, were identified as key for accommodating bulky substrates containing indan (B1671822) and tetralin moieties, demonstrating the power of computational methods to precisely re-engineer enzyme active sites. acs.orgnih.govnih.gov

Application of Specific Enzyme Classes

The synthesis of chiral amines like this compound relies on specific classes of enzymes that can catalyze the asymmetric introduction of an amino group. Among these, transaminases have become particularly prominent.

Amine transaminases (ATAs), also known as ω-transaminases (ω-TAs), are powerful biocatalysts for producing chiral amines from prochiral ketones via asymmetric synthesis. acs.orgnih.gov These enzymes are dependent on the cofactor pyridoxal (B1214274) 5'-phosphate (PLP) to facilitate the reversible transfer of an amino group from an amino donor (such as isopropylamine (B41738) or alanine) to a ketone substrate. oup.comfrontiersin.org The high stereoselectivity of transaminases makes them ideal for producing optically pure amines. nih.govoup.com

The catalytic mechanism follows a ping-pong bi-bi reaction pathway, which consists of two half-reactions. frontiersin.org In the first half-reaction, the PLP cofactor accepts the amino group from the donor, forming a pyridoxamine (B1203002) 5'-phosphate (PMP) intermediate and releasing a ketone byproduct. In the second half-reaction, the PMP intermediate transfers the amino group to the ketone substrate, generating the desired chiral amine and regenerating the PLP cofactor. frontiersin.org

While the substrate scope of wild-type transaminases was historically a limitation, extensive protein engineering has produced variants capable of converting a wide range of substrates, including those with bulky substituents. nih.govfrontiersin.orgnih.gov These engineered enzymes are highly active and stereoselective for the synthesis of chiral amines that are valuable intermediates for pharmaceuticals. nih.gov

| Engineered Enzyme (Variant) | Target Substrate/Product | Improvement Highlight |

| ATA-117 Variant (from Arthrobacter sp.) | Bulky amines | 27 mutations introduced via directed evolution, leading to enhanced stability and activity under process conditions. frontiersin.org |

| PjTA-R6 Variants (from P. jessenii) | Bulky amines (indan/tetralin moieties) | Computationally designed mutants (e.g., W58G) showed activity for previously unaccepted substrates with >99% ee. acs.orgnih.govnih.gov |

| BPTA Variant (from P. phymatum) | 1-Propiophenone | Quadruple mutant (M78F/W82A/I284F/T440Q) showed a >470-fold increase in catalytic efficiency (kcat/KM). rsc.org |

| V. fluvialis TA Variant (VF-8M-E) | Apremilast intermediate | >400-fold increase in specific activity achieved through six rounds of directed evolution. sci-hub.se |

These advanced biocatalytic strategies, particularly the engineering of transaminases, provide a robust and sustainable platform for the synthesis of specific chiral amines like this compound.

Oxidases in Enantioselective Pathways

The application of oxidases in the synthesis of chiral amines like this compound primarily involves the kinetic resolution of a racemic mixture. In this process, an oxidase selectively catalyzes the oxidation of one enantiomer, allowing for the separation and recovery of the desired non-reactive enantiomer.

Monoamine oxidases (MAOs), particularly engineered variants from Aspergillus niger (MAO-N), have demonstrated significant potential in the deracemization and kinetic resolution of a wide array of chiral amines. nih.govnih.gov This is achieved through the selective oxidation of one enantiomer in a racemic mixture to an imine, which can then be chemically reduced back to the amine. While direct data for 1,5-dimethylhexylamine is not prevalent in readily available literature, the kinetic resolution of structurally similar amines provides a strong proof of concept. For instance, cyclohexylamine (B46788) oxidase (CHAO) has been effectively used for the kinetic resolution of 2-heptylamine, a close structural analog of 1,5-dimethylhexylamine (which is chemically named 2-amino-6-methylheptane). scispace.com This enzymatic process preferentially oxidizes the (S)-enantiomer, leaving the (R)-enantiomer untouched. Such a strategy could be adapted to resolve racemic 1,5-dimethylhexylamine, where an (R)-selective oxidase would be employed to isolate the desired (S)-enantiomer.

The deracemization approach combines the enantioselective oxidation of the undesired enantiomer with a non-selective reduction of the resulting imine intermediate, theoretically enabling a 100% yield of the desired enantiomer. nih.govresearchgate.net

Table 1: Kinetic Resolution of Racemic Amines with Cyclohexylamine Oxidase (CHAO) Data based on the kinetic resolution of 2-heptylamine, a structural analog of 1,5-dimethylhexylamine, as a representative example. scispace.com

| Substrate | Biocatalyst | Reaction Time (h) | Conversion (%) | Enantiomeric Excess of Remaining Amine (ee%) |

| rac-2-Heptylamine | CHAO (whole cells) | 18 | ~50 | >99 (R) |

This table illustrates the potential of oxidases in separating racemic mixtures to yield enantiopure amines.

Amine Dehydrogenases in Reductive Amination

A more direct and atom-economical approach to synthesizing this compound is through the asymmetric reductive amination of the corresponding prochiral ketone, 6-methyl-2-heptanone. Amine dehydrogenases (AmDHs) are powerful biocatalysts for this transformation, converting a ketone and an amine donor (typically ammonia) into a chiral amine with high enantioselectivity. nih.gov

These enzymes utilize a hydride source, usually from a nicotinamide (B372718) cofactor (NADH or NADPH), to reduce the imine intermediate formed in situ from the ketone and ammonia. nih.gov Research has shown that AmDHs, including wild-type and engineered variants, can accommodate a range of aliphatic ketones. nih.govnih.gov For example, the AmDH from Caldalkalibacillus thermarum (Ch1-AmDH) has been shown to efficiently convert 2-heptanone (B89624), a ketone structurally very similar to 6-methyl-2-heptanone, into the corresponding (R)-amine with high conversion and excellent enantiomeric excess. nih.gov While many native AmDHs exhibit (S)-selectivity, protein engineering has successfully generated variants with inverted stereopreference to produce (R)-amines, and vice-versa, demonstrating the tunability of these biocatalysts. nih.govresearchgate.netresearchgate.net

To ensure the economic feasibility of this process, the expensive nicotinamide cofactor is recycled in situ. A common and efficient method involves a dual-enzyme system where a formate (B1220265) dehydrogenase (FDH) oxidizes formate to carbon dioxide, regenerating the NADPH/NADH consumed by the AmDH. This elegant system uses ammonium (B1175870) formate as both the amine source and the ultimate reductant. nih.govresearchgate.net

Table 2: Representative Reductive Amination of an Aliphatic Ketone using an Amine Dehydrogenase Data based on the conversion of 2-heptanone by Ch1-AmDH as a model for the synthesis of 1,5-dimethylhexylamine. nih.gov

| Substrate | Biocatalyst System | Substrate Conc. (mM) | Time (h) | Conversion (%) | Enantiomeric Excess (ee%) |

| 2-Heptanone | Ch1-AmDH / Cb-FDH | 50 | 24 | >99 | >99 (R) |

This table showcases the high efficiency and stereoselectivity achievable with AmDH-catalyzed reductive amination.

Green Chemistry Principles in Biocatalytic Synthesis

The enzymatic synthesis of this compound using oxidases and amine dehydrogenases aligns strongly with the twelve principles of green chemistry. allresearchjournal.comumk.pl These biocatalytic methods offer substantial advantages over traditional chemical routes, which often rely on harsh conditions, toxic reagents, and heavy metal catalysts.

The key green chemistry benefits of these biocatalytic approaches include:

Waste Prevention: Biocatalytic reactions are highly selective, minimizing the formation of by-products and simplifying purification, which leads to a lower E-Factor (Environmental Factor). youtube.comchemrxiv.org

Atom Economy: The reductive amination pathway using AmDHs is particularly atom-economical, as all the atoms from the ketone and ammonia are incorporated into the final product. When coupled with a formate dehydrogenase for cofactor recycling, the only stoichiometric by-product is the environmentally benign carbon dioxide. nih.gov

Use of Catalysis: Enzymes are highly efficient catalysts, often achieving high turnover numbers under mild conditions, which reduces energy consumption. nih.gov

Design for Energy Efficiency: Biocatalytic reactions are typically performed at or near ambient temperature and pressure, significantly lowering the energy demands of the process compared to many chemocatalytic methods. umk.pl

Use of Renewable Feedstocks: The enzymes themselves are derived from renewable sources and are biodegradable. allresearchjournal.com

Reduced Derivatives: Asymmetric synthesis directly from a prochiral ketone avoids the need for protecting groups and multiple synthetic steps often required in traditional organic synthesis. nih.gov

Safer Chemistry: These processes utilize water as a solvent and avoid the use of hazardous reagents and solvents common in conventional organic synthesis. nih.gov

Table 3: Application of Green Chemistry Principles in the Biocatalytic Synthesis of this compound

| Green Chemistry Principle | Relevance in Biocatalytic Synthesis |

| 1. Waste Prevention | High selectivity leads to minimal by-products. |

| 2. Atom Economy | Reductive amination incorporates most atoms into the product. |

| 3. Less Hazardous Synthesis | Avoids toxic metals and harsh reagents. |

| 4. Designing Safer Chemicals | The enzymatic process itself is inherently safer. |

| 5. Safer Solvents & Auxiliaries | Primarily uses water as a solvent. |

| 6. Design for Energy Efficiency | Reactions occur at mild temperatures and pressures. |

| 8. Reduce Derivatives | Direct synthesis avoids protecting group chemistry. |

| 9. Catalysis | Enzymes are highly efficient and specific catalysts. |

| 10. Design for Degradation | Enzymes are biodegradable. |

| 11. Real-time Analysis | Bioprocesses can be monitored in real-time. |

| 12. Safer Chemistry for Accident Prevention | Mild conditions reduce risks of explosions or fires. |

Derivatization Chemistry of S 1,5 Dimethylhexylamine

Formation of Imine-Based Chiroptical Sensors

The development of chiroptical sensors allows for the differentiation between enantiomers, which is critical in fields like pharmacology and asymmetric synthesis. (S)-1,5-Dimethylhexylamine can be derivatized to form part of such sensor systems, where its chiral nature is translated into a measurable optical signal. nih.gov

A straightforward and efficient method for the chiroptical detection of primary chiral amines like this compound involves aldimine condensation. rsc.orgnih.gov This reaction entails the formation of an imine bond between the primary amine and an aldehyde-functionalized sensor molecule. rsc.orgresearchgate.net

The reaction with a suitable aldehyde, such as 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA), creates a new chiral imine product. rsc.org The formation of this new stereocenter in proximity to a chromophore results in a unique circular dichroism (CD) spectrum. The sign and intensity of the CD signal are specific to the enantiomer of the amine used, allowing for both the determination of its absolute configuration and its enantiomeric purity. nih.govrsc.org This method is rapid, robust, and applicable to a wide variety of chiral amines. rsc.org

In one approach, an aldehyde-functionalized fluorane (B1243052) dye can be used as the active agent. rsc.orgnih.gov The condensation reaction between the dye and a chiral amine forms a new chiral product. The resulting molecule exhibits strong absorption in the visible band, which can be analyzed using UV-vis and CD spectroscopy to determine the concentration and configuration of the chiral analyte, respectively. rsc.orgnih.gov

Table 1: Aldehyde Reagents for Chiroptical Sensing of Amines

| Aldehyde Reagent | Analytical Method | Application |

|---|---|---|

| 3-Hydroxypyridine-2-carboxaldehyde (HCA) | Circular Dichroism (CD) Spectroscopy | Enantiopurity analysis of chiral amines. rsc.org |

Fluorescent Indicator Displacement Assays (FIDAs) represent a powerful strategy for developing optical sensors. nih.govnih.gov In a typical FIDA, a receptor molecule reversibly binds to a fluorescent indicator, causing a change in its optical properties (e.g., quenching or enhancement of fluorescence). frontiersin.orgrsc.org When an analyte with a higher affinity for the receptor is introduced, it displaces the indicator, leading to a measurable reversal of the fluorescence signal. frontiersin.org

This principle can be adapted for sensing chiral amines. While the core of the FIDA is a non-covalent displacement, the initial formation of a receptor-indicator complex can be based on the covalent chemistry described above. For instance, an imine-based derivative of this compound could act as a chiral host. The subsequent binding and displacement of a fluorescent guest molecule by another analyte would allow for quantitative analysis. nih.govnih.gov The success of FIDAs relies on the careful selection of a fluorescent indicator that can reversibly bind to the receptor and modulate its fluorescence upon binding. nih.gov Cyanine dyes, for example, often show a significant fluorescence enhancement upon binding to a host molecule, making them suitable indicators. nih.gov

Table 2: Components of a Fluorescent Indicator Displacement Assay (FIDA)

| Component | Function | Example |

|---|---|---|

| Receptor | Binds to the indicator and the analyte, often with different affinities. | Macrocyclic arenes (e.g., Calixarenes, Pillararenes). frontiersin.org |

| Indicator | A fluorescent molecule whose optical properties change upon binding to the receptor. | Cyanine dyes (e.g., Thiazole Orange), Proflavine. nih.gov |

| Analyte | The molecule to be detected, which displaces the indicator from the receptor. | Cationic, anionic, or neutral molecules. frontiersin.org |

Synthesis of Complex Amine Derivatives

Beyond sensing, derivatization of this compound is used to synthesize more complex molecules, such as quaternary ammonium (B1175870) salts and sulfamides, which have broad applications in materials science and medicinal chemistry.

Primary amines can be transformed into quaternary ammonium salts through a series of reactions. A common pathway involves initial N-alkylation to form secondary or tertiary amines, followed by a final alkylation step (quaternization) with an alkyl halide. For instance, this compound can be exhaustively methylated to produce a trimethylammonium derivative.

A more direct, one-pot synthesis involves reacting a tertiary amine with a vicinal halohydrin in an aqueous system. google.com While this specific method applies to tertiary amines, it highlights the general reactivity towards forming quaternary ammonium compounds. The synthesis of quaternary ammonium salts from N,N-dimethylhexylamine has been demonstrated, where it is reacted with substrates like 2-bromoethyl 2′,3′,4′-tri-O-acetyl-β-d-xylopyranoside in acetonitrile (B52724) at elevated temperatures to yield the corresponding quaternary ammonium salt. nih.gov This indicates a viable synthetic route for derivatives of this compound, which would first require conversion to the N,N-dimethyl tertiary amine. These salts are of interest for their biological activities. nih.govresearchgate.netmdpi.com

Table 3: Conditions for Quaternization of Hexylamine Derivatives

| Amine Substrate | Reagent | Solvent | Temperature | Product Class |

|---|---|---|---|---|

| N,N-Dimethylhexylamine | 2-Bromoethyl 2′,3′,4′-tri-O-acetyl-β-d-xylopyranoside | Acetonitrile | 70 °C | d-xylopyranoside quaternary ammonium bromide. nih.gov |

Unsymmetrical sulfamides are valuable moieties in medicinal chemistry and organocatalysis. nih.govrsc.org A highly efficient method for their synthesis from primary amines like this compound is through Sulfur(VI)-Fluoride Exchange (SuFEx) click chemistry. nih.govresearchgate.netnih.gov

This process typically involves a two-step sequence. First, the primary amine reacts with a sulfuryl fluoride (B91410) equivalent, such as SO₂F₂ or a stable solid analog like imidazolium (B1220033) derivative 8, to form a monosubstituted sulfamoyl fluoride intermediate. nih.govscispace.com This intermediate is then coupled with a second, different amine in the presence of a base (e.g., DBU or pyridine) to yield the final unsymmetrical sulfamide. nih.gov This methodology is robust, general, and provides good yields for a variety of primary and secondary amines, making it directly applicable to the derivatization of this compound. nih.govresearchgate.net

Strategies for Derivatization in Enantiomeric Analysis

Determining the enantiomeric ratio of chiral compounds is crucial. For chiral amines like this compound, derivatization is a key strategy to enable separation and quantification of the enantiomers, typically using chromatographic techniques. nih.gov

The analysis of 1,5-dimethylhexylamine (octodrine) in supplements has been performed using chiral gas chromatography-mass spectrometry (GC/MS). nih.gov This often requires derivatization to create diastereomers that can be separated on a non-chiral column, or to improve the volatility and chromatographic behavior for separation on a chiral column. One common approach is to react the amine with a chiral derivatizing agent (CDA). nih.gov

For liquid chromatography-mass spectrometry (LC-MS), various CDAs are available. Reagents like Nα-(5-Fluoro-2,4-dinitrophenyl)-l-leucinamide (l-FDLA) react with primary amines to form diastereomers that can be separated by conventional reversed-phase HPLC. mdpi.com The choice of CDA is critical as it influences reaction speed, potential for racemization, and detection sensitivity in the mass spectrometer. nih.gov For example, (S)-1-(4-dimethylaminophenylcarbonyl)-3-aminopyrrolidine (1-DAPAP) is a CDA designed for chiral carboxylic acids, but similar principles apply to designing reagents for chiral amines, aiming for rapid reaction times and high ionization efficiency for sensitive MS detection. nih.gov The derivatization allows for the transformation of enantiomers into diastereomeric pairs, which possess different physical properties and can be separated and quantified using standard analytical instrumentation. elsevierpure.comresearchgate.net

Chiral Derivatizing Agents for Chromatographic Resolution

The separation of enantiomers of chiral amines like this compound is often achieved by converting them into diastereomeric derivatives using a chiral derivatizing agent (CDA). These diastereomers can then be separated on a standard achiral chromatographic column. The choice of CDA is crucial and depends on the analytical technique employed, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

For GC analysis, a common approach involves the use of acyl chlorides as CDAs. A notable example is S-(−)-N-(trifluoroacetyl)prolyl chloride (TFAPC), which has been successfully used for the enantiomeric separation of various chiral amines. The reaction of this compound with TFAPC would yield diastereomeric amides, which can be effectively separated and quantified by GC-MS. This method offers high sensitivity and selectivity, making it suitable for trace analysis. nih.gov

Another versatile class of CDAs for amines is based on o-phthalaldehyde (B127526) (OPA) used in conjunction with a chiral thiol. For instance, the reaction of this compound with OPA and a chiral thiol, such as N-acetyl-L-cysteine (NAC) or N,N-dimethyl-L-cysteine (DiCys), forms fluorescent diastereomeric isoindole derivatives. These derivatives are well-suited for separation by reversed-phase HPLC with fluorescence detection, providing excellent sensitivity.

Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA), and its analogs are also widely employed for the derivatization of primary and secondary amines. The reaction of this compound with Marfey's reagent would result in the formation of diastereomeric sulfonamides that can be readily separated by HPLC with UV detection.

The selection of a suitable chiral derivatizing agent and chromatographic conditions is paramount for achieving optimal separation. The table below summarizes potential chiral derivatizing agents for the chromatographic resolution of this compound based on established methods for similar primary amines.

| Chiral Derivatizing Agent | Analytical Technique | Type of Derivative | Detection Method |

| S-(−)-N-(trifluoroacetyl)prolyl chloride (TFAPC) | Gas Chromatography (GC) | Diastereomeric amides | Mass Spectrometry (MS), Flame Ionization Detection (FID) |

| o-Phthalaldehyde (OPA) / N-acetyl-L-cysteine (NAC) | High-Performance Liquid Chromatography (HPLC) | Diastereomeric isoindoles | Fluorescence Detection |

| o-Phthalaldehyde (OPA) / N,N-dimethyl-L-cysteine (DiCys) | High-Performance Liquid Chromatography (HPLC) | Diastereomeric isoindoles | Fluorescence Detection, Mass Spectrometry (MS) |

| 1-Fluoro-2,4-dinitrophenyl-5-L-alanine amide (FDAA) | High-Performance Liquid Chromatography (HPLC) | Diastereomeric sulfonamides | UV-Vis Detection |

Derivatization for Spectroscopic Chiral Recognition

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for chiral recognition. The differentiation of enantiomers by NMR often requires the use of a chiral derivatizing agent (CDA) or a chiral solvating agent (CSA) to induce chemical shift non-equivalence between the enantiomers.

For this compound, derivatization with a suitable CDA can lead to the formation of diastereomers with distinct NMR spectra. A widely used class of CDAs for this purpose is Mosher's acid, α-methoxy-α-(trifluoromethyl)phenylacetic acid, or its acid chloride (MTPA-Cl). The reaction of this compound with (R)-MTPA-Cl and (S)-MTPA-Cl would produce diastereomeric amides. The fluorine (¹⁹F) and proton (¹H) nuclei in these diastereomers are located in different chemical environments, leading to separate signals in the ¹⁹F and ¹H NMR spectra, allowing for the determination of enantiomeric purity.

Another approach involves the use of chiral solvating agents. These agents form transient diastereomeric complexes with the enantiomers of the analyte through non-covalent interactions, such as hydrogen bonding and π-π stacking. For this compound, a chiral alcohol or a chiral acid could serve as a CSA. The differential interactions between the CSA and the two enantiomers of the amine can lead to observable differences in the chemical shifts of the amine's protons in the ¹H NMR spectrum.

The following table outlines potential derivatization strategies for the spectroscopic chiral recognition of this compound.

| Method | Agent | Spectroscopic Technique | Principle |

| Chiral Derivatization | (R)- and (S)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (MTPA-Cl) | ¹H NMR, ¹⁹F NMR | Formation of covalent diastereomeric amides with distinct chemical shifts. |

| Chiral Solvating Agent | Chiral Brønsted acids or alcohols | ¹H NMR | Formation of transient, non-covalent diastereomeric complexes leading to chemical shift non-equivalence. |

Advanced Analytical Methodologies for Chiral Amines

Chromatographic Techniques for Enantiomeric Separation

The separation of enantiomers is a critical task in chemical analysis, particularly for pharmacologically active compounds. Chromatographic techniques are at the forefront of these efforts, offering high-resolution separation of chiral molecules.

High-Performance Liquid Chromatography (HPLC) with Chiral Stationary Phases

High-Performance Liquid Chromatography (HPLC) is a cornerstone of enantioselective analysis. The primary approach involves the use of a Chiral Stationary Phase (CSP). nih.govphenomenex.com These phases create a chiral environment within the column, leading to differential interactions with the enantiomers of an analyte. This results in the formation of transient diastereomeric complexes with different stability, causing one enantiomer to be retained longer than the other, thus enabling their separation. phenomenex.com

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose (B160209), are among the most successful and widely used for their broad applicability and excellent selectivity. nih.govpreprints.org Derivatives like tris(3,5-dimethylphenylcarbamate) of cellulose and amylose have demonstrated high enantiorecognition performance for a wide range of chiral compounds. preprints.orgfrontiersin.org The separation mechanism on these phases is complex, involving hydrogen bonding, π-π interactions, and inclusion into chiral cavities or pockets formed by the polymer structure. phenomenex.com

Method development in chiral HPLC often involves screening a variety of CSPs and mobile phase systems (normal phase, reversed-phase, or polar organic) to find the optimal conditions for a specific analyte. rsc.orgrsc.org While these principles are broadly applicable to chiral amines, specific HPLC methods for the enantiomeric separation of 1,5-Dimethylhexylamine are not extensively detailed in currently available literature. The general strategy would involve derivatizing the amine to form an amide or carbamate, or directly injecting it onto a suitable CSP.

Table 1: Common Polysaccharide-Based Chiral Stationary Phases for HPLC

| Chiral Selector Base | Common Derivative | Typical Application |

| Cellulose | tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantioseparation |

| Amylose | tris(3,5-dimethylphenylcarbamate) | Broad-spectrum enantioseparation |

| Cellulose | tris(3-chloro-4-methylphenylcarbamate) | Separation of various pharmaceuticals |

| Amylose | tris(5-chloro-2-methylphenylcarbamate) | Separation of various pharmaceuticals |

| Cellulose | tris(4-methylbenzoate) | Used for specific drug separations |

| Amylose | tris[(S)-α-methylbenzylcarbamate] | Used for specific drug separations |

This table represents common CSPs used for chiral separations; specific applicability to (S)-1,5-Dimethylhexylamine would require experimental verification.

Gas Chromatography (GC) for Enantiomeric Distribution Analysis

Gas Chromatography (GC) is a powerful and highly sensitive technique for the analysis of volatile chiral compounds. chromatographyonline.com For chiral amines like 1,5-Dimethylhexylamine, GC offers a robust method for determining enantiomeric distribution.

Table 2: GC/MS Method for Enantiomeric Analysis of 1,5-Dimethylhexylamine

| Parameter | Condition |

| Instrument | Gas Chromatograph-Mass Spectrometer (GC/MS) |

| Analysis Type | Enantiomeric distribution of 1,5-DMHA |

| Finding | Enantiomeric ratios between 0.9-1.0, indicating a racemic mixture. nih.gov |

The most common approach for chiral GC separations is the use of capillary columns coated with a CSP, most frequently a derivatized cyclodextrin (B1172386). rsc.orggcms.czgcms.cz Cyclodextrins are chiral, cyclic oligosaccharides that can form inclusion complexes with a wide variety of molecules. rsc.org By derivatizing the hydroxyl groups of the cyclodextrin, their enantioselective properties can be significantly enhanced and tailored for specific separations. nih.govresearchgate.net

These derivatized cyclodextrins are typically dissolved in a polysiloxane polymer and coated onto a fused silica (B1680970) capillary column. gcms.cznih.gov The separation mechanism relies on the differential formation of transient diastereomeric inclusion complexes between the enantiomers and the chiral cyclodextrin cavity. gcms.cz Factors such as the size of the cyclodextrin (α, β, or γ), the nature of the derivatizing groups, and the analysis temperature all play a crucial role in the enantioselectivity (α), which is a measure of the separation between the two enantiomer peaks. gcms.cznih.gov Generally, lower temperatures lead to better separation. gcms.czwiley.com

While derivatization is a common strategy to improve the chromatographic properties of amines, direct analysis of underivatized chiral amines is also possible and has been successfully applied to 1,5-Dimethylhexylamine. nih.govresearchgate.net A GC/MS method using a thick-film megabore capillary column was developed for this purpose. nih.govresearchgate.net This approach simplifies sample preparation but requires a column that can effectively chromatograph the polar amine without significant peak tailing. The analysis of underivatized amines often utilizes stationary phases specifically designed to handle basic compounds. nih.gov

Capillary Electrophoresis (CE) for Chiral Resolution

Capillary Electrophoresis (CE) is a high-efficiency separation technique that requires minimal sample volume and offers rapid analysis times. nih.govspringernature.com For chiral separations, a chiral selector is added to the background electrolyte (BGE). springernature.combio-rad.com This selector interacts differently with each enantiomer, leading to different electrophoretic mobilities and thus, separation. bio-rad.com

Cyclodextrins and their derivatives are the most widely used chiral selectors in CE due to their versatility and effectiveness for a broad range of compounds, including basic drugs. springernature.comnih.gov Both neutral and charged cyclodextrins can be employed. nih.gov In some challenging separations, a dual cyclodextrin system, often combining a neutral and an anionic cyclodextrin, can significantly enhance selectivity. mdpi.com Other chiral selectors used in CE include macrocyclic antibiotics, chiral crown ethers, and polysaccharides. nih.govspringernature.com

Although CE is a powerful tool for resolving chiral amines, specific methods for the enantiomeric separation of this compound have not been prominently featured in the reviewed literature. The general methodology, however, is well-established and would be a viable approach for its analysis. nih.govspringernature.com

Spectroscopic Methods for Enantiomeric Excess and Absolute Configuration

Spectroscopic techniques provide crucial information on the enantiomeric purity (enantiomeric excess, ee) and the absolute three-dimensional arrangement of atoms (absolute configuration) of a chiral molecule.

The determination of enantiomeric excess can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govnih.gov This is typically done by using a chiral solvating agent or a prochiral molecule that interacts with the enantiomers in solution, causing a chemical shift non-equivalence in the resulting NMR spectrum. nih.govnih.gov

For determining the absolute configuration, X-ray crystallography is considered the gold standard, providing an unambiguous three-dimensional structure of the molecule, provided that a suitable single crystal can be grown. wikipedia.org However, when crystallization is not feasible, chiroptical spectroscopic methods are employed. wikipedia.orgspark904.nl These include Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD). wikipedia.orgspark904.nlsciforum.net These techniques measure the differential absorption of left- and right-circularly polarized light. spark904.nl The experimental spectrum is then compared with a spectrum predicted by quantum chemical calculations for a known configuration (e.g., R or S) to make the assignment. sciforum.netfrontiersin.org

While these spectroscopic methods are fundamental in stereochemical analysis, specific studies applying them to determine the enantiomeric excess or absolute configuration of this compound are not detailed in the surveyed scientific literature. The enantiomeric ratio of 1,5-Dimethylhexylamine in supplements has been determined chromatographically. nih.gov

Circular Dichroism (CD) Spectroscopy for Enantiopurity

Circular Dichroism (CD) spectroscopy is a powerful technique for studying chiral molecules. harvard.edu It measures the differential absorption of left and right circularly polarized light, a property that is non-zero only for chiral substances. harvard.edunih.gov For a molecule like this compound, which is chiral due to the stereocenter at the second carbon, CD spectroscopy can be an effective tool for determining enantiopurity. nih.gov However, a significant challenge is that simple aliphatic amines lack a suitable chromophore—a part of the molecule that absorbs ultraviolet or visible light—which is necessary to generate a CD signal. rsc.org Therefore, direct analysis is not feasible, and derivatization is required to introduce a chromophore.

One advanced strategy to induce a CD signal in a chiral amine is through the formation of diastereomeric metal complexes. This involves reacting the amine with a chiral-at-metal complex, which acts as a chiral auxiliary. acs.orgacs.org For instance, a chiral iridium(III) or palladium(II) complex can be used. acs.orgmit.edu When this compound coordinates to the chiral metal center, it forms a new, larger chiral complex.

This resulting complex is designed to be CD-active, exhibiting a distinct CD spectrum. If a racemic mixture of 1,5-dimethylhexylamine were used, two diastereomeric complexes would form, each producing a unique CD signal. By comparing the CD spectrum of a sample of this compound against a standard, its enantiomeric purity can be quantified. The intensity of the CD signal is directly proportional to the concentration of the enantiomer, allowing for the determination of enantiomeric excess. nih.gov

A more common and robust method for the CD analysis of chiral primary amines is derivatization to form an imine, also known as a Schiff base. masterorganicchemistry.com This is achieved by reacting the amine with an achiral aldehyde or ketone that contains a strong chromophore. researchgate.netrsc.org The reaction is typically a rapid condensation where the amino group of this compound nucleophilically attacks the carbonyl carbon of the derivatizing agent, followed by the elimination of a water molecule. youtube.comresearchgate.net

A suitable reagent for this purpose is 3-hydroxypyridine-2-carboxaldehyde (B112167) (HCA), which reacts with chiral amines to produce imines that exhibit strong UV and CD signals around 317 nm. researchgate.netrsc.org When this compound reacts with HCA, the resulting (S)-imine product becomes CD-active. The sign of the Cotton effect (the positive or negative character of the CD band) is typically specific to the absolute configuration of the amine. rsc.org For example, studies on various α-chiral amines have shown that the (S)-enantiomer consistently produces a CD signal of a particular sign (e.g., positive), while the (R)-enantiomer produces the mirror-image spectrum (e.g., negative). researchgate.netrsc.org This allows for both the assignment of absolute configuration and the precise measurement of enantiomeric purity.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Chiral Purity

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise molecular structure of a compound. For this compound, NMR confirms the connectivity of atoms and can also be adapted for assessing chiral purity through the use of chiral derivatizing or solvating agents. acs.orgresearchgate.net

The ¹H and ¹³C NMR spectra provide fundamental structural information about this compound. Based on its structure, a predictable pattern of signals can be described.

¹H NMR Spectroscopy : The proton NMR spectrum will show distinct signals for each unique proton environment. The signals for the methyl groups will appear as doublets in the upfield region, while the methine protons will be complex multiplets. The protons on the aliphatic chain will resonate at characteristic chemical shifts.

¹³C NMR Spectroscopy : The carbon NMR spectrum will display a signal for each unique carbon atom. The number of signals will confirm the carbon backbone of the molecule. The chemical shifts indicate the electronic environment of each carbon, distinguishing between methyl, methylene (B1212753), and methine carbons.

| Assignment | Predicted ¹H NMR Signals | Predicted ¹³C NMR Signals |

| C1 (CH₃-C2) | Doublet | Upfield Signal |

| C2 (CH) | Multiplet | Methine Signal |

| C3 (CH₂) | Multiplet | Methylene Signal |

| C4 (CH₂) | Multiplet | Methylene Signal |

| C5 (CH) | Multiplet | Methine Signal |

| C6 (CH₃-C5) | Doublet | Upfield Signal |

| C7 (CH₃-C5) | Doublet | Upfield Signal |

| NH₂ | Broad Singlet | N/A |

Predicted NMR assignments for this compound. Specific chemical shifts and coupling constants require experimental measurement.

To determine enantiomeric purity using NMR, a chiral derivatizing agent (CDA) is often employed. The CDA reacts with both enantiomers in a sample to create a pair of diastereomers. These diastereomers are chemically distinct and will exhibit separate, resolvable signals in the NMR spectrum, allowing for their quantification. researchgate.net

Two-dimensional (2D) NMR experiments provide deeper insight by showing correlations between nuclei. harvard.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would be used to establish the proton-proton coupling network within this compound. For example, it would show a cross-peak between the methine proton at C2 and the protons of the adjacent methyl group (C1) and methylene group (C3), confirming their connectivity. nih.gov

HSQC (Heteronuclear Single Quantum Coherence) : An HSQC spectrum correlates each proton signal with the signal of the carbon atom it is directly attached to. hmdb.ca This technique is invaluable for unambiguously assigning the ¹H and ¹³C signals. For each CH, CH₂, and CH₃ group in this compound, a cross-peak would appear at the coordinates corresponding to its ¹H and ¹³C chemical shifts.

Mass Spectrometry (MS) Applications

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns. nih.gov For this compound, the molecular weight is 129.24 g/mol . echemi.com

In a typical electron ionization (EI) mass spectrum, this compound would produce a molecular ion peak (M⁺) at an m/z (mass-to-charge ratio) of 129. The primary fragmentation pathway for aliphatic amines is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. miamioh.edudocbrown.info

For this compound, α-cleavage can occur on either side of the C-N bond.

Cleavage of the bond between C2 and C3 would result in the loss of a pentyl radical, leading to a prominent fragment ion at m/z 44 . This fragment, [CH(NH₂)(CH₃)]⁺, is often the base peak in the spectrum of small secondary amines.

Cleavage of the bond between C1 and C2 would lead to the loss of a methyl radical, resulting in a fragment at m/z 114 .

Analysis by gas chromatography-mass spectrometry (GC-MS) can be used to detect and quantify the compound. nih.gov Chiral GC columns can even be used to separate the (S) and (R) enantiomers before they enter the mass spectrometer, allowing for enantiomeric purity analysis. nih.gov

| m/z Value | Proposed Fragment | Origin |

| 129 | [C₈H₁₉N]⁺ | Molecular Ion (M⁺) |

| 114 | [C₇H₁₆N]⁺ | M⁺ - CH₃ (Loss of methyl radical) |

| 44 | [C₂H₆N]⁺ | α-cleavage (Loss of pentyl radical) |

Table of expected major fragments for 1,5-Dimethylhexylamine in Mass Spectrometry.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental and isotopic composition of a sample with a high degree of precision. manchester.ac.uk Unlike low-resolution mass spectrometry, HRMS instruments can measure the exact molecular masses of compounds, typically with a mass error of less than 5 parts per million (ppm). nih.gov This high accuracy is invaluable for confirming molecular structures, identifying unknown compounds, and differentiating between molecules with the same nominal mass but different elemental formulas. nih.govfda.gov

For this compound, HRMS provides unambiguous confirmation of its elemental composition. The technique's high resolving power allows for the separation of the analyte's ions from background interferences or impurities with the same nominal mass, which is particularly crucial in the analysis of complex mixtures or samples from biological matrices. nih.govresearchgate.net The ability of HRMS to generate fragmentation patterns further aids in structural elucidation. fda.gov When coupled with liquid chromatography (LC-HRMS), it enables the identification and quantification of analytes with very high sensitivity. manchester.ac.ukfda.gov Orbitrap and Time-of-Flight (TOF) analyzers are common types of mass spectrometers used to achieve high resolution. fda.gov

The theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) can be calculated to provide a reference for experimental determination.

Table 1: HRMS Data for this compound

| Parameter | Value |

|---|---|

| Chemical Formula | C₈H₁₉N |

| Protonated Formula | [C₈H₂₀N]⁺ |

| Monoisotopic Mass | 129.15175 u |

| Calculated Exact Mass [M+H]⁺ | 130.15903 u |

MALDI-TOF MS for Reaction Monitoring

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) is a rapid and sensitive analytical technique well-suited for monitoring the progress of chemical reactions. nih.gov In this method, the sample is co-crystallized with a matrix material on a target plate. lcms.cz A pulsed laser irradiates the sample, causing desorption and ionization of the analyte molecules, which are then accelerated into a time-of-flight mass analyzer for detection. lcms.cz

MALDI-TOF MS offers a significant advantage for reaction monitoring due to its speed, allowing for the analysis of a sample in under five minutes without the need for extensive sample cleanup or chromatographic separation. researchgate.netnih.gov This makes it a valuable tool for high-throughput screening of reaction conditions. For the synthesis of this compound, such as through the reductive amination of 5-methyl-2-hexanone (B1664664), MALDI-TOF MS can be used to track the consumption of reactants and the formation of the product in near real-time. By analyzing aliquots from the reaction mixture, one can observe the decrease in the signal corresponding to the starting ketone and the emergence of the peak corresponding to the this compound product. libretexts.org To improve the ionization efficiency of small molecules like aliphatic amines, derivatization with a permanently charged tag can be employed. researchgate.net

Table 2: Illustrative MALDI-TOF MS Monitoring of this compound Synthesis

| Analyte | Expected m/z [M+H]⁺ | Reaction Time (h) | Relative Intensity |

|---|---|---|---|

| 5-Methyl-2-hexanone | 115.11175 | 0 | +++ |

| 5-Methyl-2-hexanone | 115.11175 | 1 | ++ |

| 5-Methyl-2-hexanone | 115.11175 | 4 | + |

| This compound | 130.15903 | 0 | - |

| This compound | 130.15903 | 1 | + |

High-Throughput Screening (HTS) Protocols for Chiral Amine Analysis

High-Throughput Screening (HTS) allows researchers to rapidly test thousands of different reaction conditions, making it a cornerstone of modern drug discovery and process optimization. nih.govorganic-chemistry.org The development of fast and reliable analytical methods is essential to prevent the analysis step from becoming a bottleneck in the HTS workflow. bohrium.com

Combined Optical Methods for Yield and Enantiomeric Excess

For the analysis of chiral amines produced in HTS campaigns, combined optical methods provide a rapid and accurate way to determine both reaction yield and enantiomeric excess (ee). nih.govbohrium.com A novel approach uses two distinct assays in tandem: a fluorescent indicator displacement assay (F-IDA) to determine the amine concentration (and thus, yield), and a circular dichroism (CD) active complex formation to determine the ee. nih.gov

In the F-IDA, the chiral amine analyte displaces a fluorophore from a non-fluorescent complex, resulting in a "turn-on" fluorescence signal whose intensity is proportional to the amine concentration. nih.gov Subsequently, the amine is incorporated into a metal-based assembly that is CD-active, and the resulting CD signal is used to determine the enantiomeric excess of the amine. nih.gov This dual-assay protocol can accurately analyze hundreds of samples in under fifteen minutes, making it highly suitable for HTS. nih.gov

Table 4: HTS Optical Assay Parameters for Chiral Amine Analysis

| Parameter | Method | Principle | Output |

|---|---|---|---|

| Concentration | Fluorescent Indicator Displacement Assay (F-IDA) nih.gov | Analyte displaces fluorophore, causing fluorescence. nih.gov | Reaction Yield |

Automated Sample Introduction and Data Analysis

Automation is a key component of any HTS system. organic-chemistry.org Robotic systems, including liquid handling devices, are used to prepare microtiter plates, add reagents, mix, and transport plates between stations for incubation and analysis. libretexts.orgorganic-chemistry.org For chiral amine analysis, automated sample introduction to analytical instruments like plate readers is standard. nih.gov

An automated workflow for the combined optical methods described above would involve robotic liquid handlers dispensing the reaction aliquots, F-IDA reagents, and CD-active complex components into 96- or 384-well plates. nih.govnih.gov These plates are then automatically fed into a fluorescence plate reader and a CD plate reader. nih.gov Data processing software then integrates the results, calculating the concentration and enantiomeric excess for each well and often presenting the data in a visualized format, such as a heat map, for rapid interpretation. bohrium.com Such automated systems can test up to 100,000 compounds per day. organic-chemistry.org

Identification of Synthesis Byproducts and Impurities

The identification and control of impurities are critical aspects of pharmaceutical manufacturing to ensure the safety and quality of the final active pharmaceutical ingredient (API). researchgate.netmdpi.com Impurities can arise from starting materials, intermediates, or side reactions during the synthesis. mdpi.comnih.gov

A plausible and common synthetic route to this compound is the reductive amination of 5-methyl-2-hexanone with ammonia (B1221849). libretexts.org Reductive amination is a robust method for amine synthesis but can be associated with specific impurities. organic-chemistry.orgmasterorganicchemistry.com The primary side reaction is over-alkylation, where the newly formed primary amine acts as a nucleophile and reacts with another molecule of the ketone, leading to the formation of a secondary amine impurity after reduction. masterorganicchemistry.com If this secondary amine reacts further, a tertiary amine byproduct can also be formed. organic-chemistry.org Other potential impurities include unreacted starting materials (ketone) and byproducts from the reducing agent used. researchgate.net The identification of these trace-level impurities typically requires sensitive analytical techniques like LC-MS. researchgate.net

Table 5: Potential Byproducts in the Synthesis of this compound via Reductive Amination

| Compound Name | Structure | Origin |

|---|---|---|

| 5-Methyl-2-hexanone | CH₃C(=O)CH₂CH₂CH(CH₃)₂ | Unreacted starting material |

| Bis(1,5-dimethylhexyl)amine | [CH₃CH(NH₂)CH₂CH₂CH(CH₃)₂]₂NH | Product of over-alkylation (Secondary amine) masterorganicchemistry.com |

Computational and Theoretical Studies on Chiral Amines

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are cornerstone techniques for exploring the three-dimensional structure and dynamic behavior of molecules over time. For flexible molecules such as (S)-1,5-Dimethylhexylamine, these methods are invaluable for understanding how the molecule adopts different shapes and interacts with its environment.

Enzyme-Substrate Interaction Prediction

Predicting the interaction between a small molecule (substrate or ligand) and an enzyme is a primary goal of computational biology, aiding in the design of targeted therapeutics and understanding biological pathways. researchgate.net this compound, as a chiral amine, is expected to exhibit stereospecific interactions with biological targets, such as neurotransmitter receptors and transporters. bloomtechz.com

Computational methods to predict these interactions range from molecular docking and dynamics simulations to advanced machine learning models. mdpi.com Modern deep learning frameworks, for instance, can predict enzyme-substrate interactions by analyzing enzyme sequences and molecular structures, effectively identifying active sites and key catalytic residues without needing prior structural information. researchgate.netnih.gov For this compound, these models could predict its binding affinity and orientation within the active sites of enzymes like leucine (B10760876) aminotransferase, with which it is known to interact, or its potential targets like dopamine (B1211576) and norepinephrine (B1679862) transporters. bloomtechz.comchemicalbook.com Machine learning approaches that combine structural modeling, ligand docking, and the physicochemical properties of both the enzyme and the substrate have shown success in accurately predicting the range of substrates an enzyme will accept. osti.gov

Table 1: Computational Approaches for Enzyme-Substrate Interaction Prediction

| Method | Description | Application to this compound |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a molecule when bound to a second to form a stable complex. | Simulating the binding of this compound to the active site of target proteins to estimate binding affinity. |

| Molecular Dynamics (MD) | Simulates the physical movements of atoms and molecules over time. | Analyzing the stability of the predicted binding pose and observing conformational changes in both the ligand and protein. |

| Machine Learning | Uses algorithms to learn patterns from large datasets of known enzyme-substrate pairs. mdpi.com | Predicting whether this compound is a likely substrate for a given enzyme based on its sequence and the molecule's structure. nih.govbiorxiv.org |

| Hybrid Models | Combine multiple computational techniques for improved accuracy. | Using a workflow that includes structural modeling, docking, and machine learning to predict interactions with high confidence. osti.gov |

Quantum Chemistry Calculations

Quantum chemistry calculations apply the principles of quantum mechanics to solve for the electronic structure and energy of molecules. escholarship.org These methods provide highly accurate data on molecular properties, complementing and often guiding experimental work.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of many-body systems by focusing on the electron density rather than the complex many-electron wavefunction. unimib.itnih.gov It offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of molecular systems. researchgate.net

Applications of DFT include:

Geometry Optimization: Determining the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the lowest energy. researchgate.net

Spectra Prediction: Calculating spectroscopic properties like infrared (IR) and Raman spectra, which can be compared with experimental data to confirm molecular structure. researchgate.net

Reactivity Descriptors: Computing properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, the gap between which reflects the chemical reactivity of a molecule. globalresearchonline.net Fukui functions, another DFT-derived descriptor, can pinpoint the most reactive sites within a molecule. globalresearchonline.net

For this compound, DFT calculations could be used to obtain its precise 3D structure, predict its vibrational frequencies, and analyze its electronic properties to understand its reactivity. nih.gov

Ab Initio Calculations for Electronic Structure

Ab initio (Latin for "from the beginning") methods are quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for simplification. escholarship.org These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), are generally more computationally demanding than DFT but can offer higher accuracy, often referred to as the "gold standard" in computational chemistry. escholarship.orghu-berlin.de

Ab initio calculations are particularly valuable for:

High-Accuracy Energy Calculations: Determining precise energies for different molecular states, which is crucial for calculating reaction energies and activation barriers. hu-berlin.dersc.org

Studying Weak Interactions: Accurately describing noncovalent interactions, such as hydrogen bonds and van der Waals forces, which are critical in biological systems.

Assigning Absolute Configuration: Calculating optical rotatory dispersion (ORD) curves that can be compared to experimental measurements to reliably determine the absolute configuration of chiral molecules. columbia.edu

For this compound, high-level ab initio calculations could provide definitive data on its conformational energies and be used to simulate its interaction with other molecules with chemical accuracy. hu-berlin.deresearchgate.net

Table 2: Comparison of Quantum Chemistry Methods

| Method | Basis | Computational Cost | Typical Application |

|---|---|---|---|

| Density Functional Theory (DFT) | Electron Density | Moderate to High | Geometry optimization, reaction mechanisms, spectroscopic properties of medium to large molecules. unimib.it |

| Hartree-Fock (HF) | Wavefunction (approximated) | Moderate | Initial geometry optimization, qualitative molecular orbital analysis. escholarship.org |

| Møller-Plesset (MP2) | Wavefunction (adds correlation to HF) | High | Systems where electron correlation is important, noncovalent interactions. rsc.org |